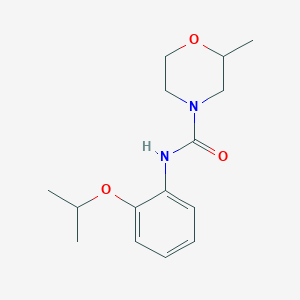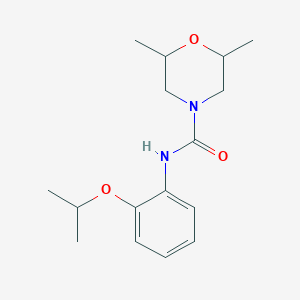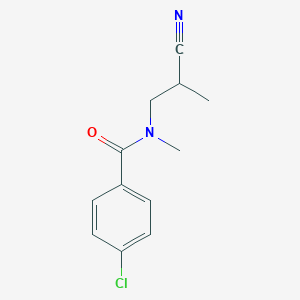
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one is not yet fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one has various biochemical and physiological effects. This compound has been reported to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Moreover, it has been shown to have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one in lab experiments is its ability to exhibit a wide range of biological activities. Moreover, this compound has a relatively simple synthesis method, making it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one. One potential direction is to further investigate its potential applications in the treatment of neurological disorders. Moreover, more research is needed to understand the exact mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology. Additionally, future studies may focus on synthesizing derivatives of this compound to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one involves a multi-step process. The starting material for the synthesis is 2-aminobenzonitrile, which is reacted with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield 3,6-dimethyl-2-methylsulfanylquinazolin-4-one.
Applications De Recherche Scientifique
3,6-Dimethyl-2-methylsulfanylquinazolin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, it has been reported to have potential applications in the treatment of neurological disorders.
Propriétés
IUPAC Name |
3,6-dimethyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-5-9-8(6-7)10(14)13(2)11(12-9)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDOJRDIPSTZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)

![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)



![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
